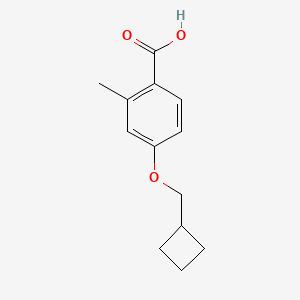![molecular formula C18H20BrNO4 B8158568 {2-[2-(4-Bromo-phenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester](/img/structure/B8158568.png)
{2-[2-(4-Bromo-phenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[2-(4-Bromo-phenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester is an organic compound characterized by the presence of a brominated phenoxy group, an ethoxy linker, and a carbamic acid benzyl ester moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[2-(4-Bromo-phenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester typically involves multiple steps:
Formation of 4-Bromo-phenol: This can be achieved through the bromination of phenol using bromine in the presence of a suitable solvent like acetic acid.
Etherification: The 4-bromo-phenol is then reacted with 2-chloroethanol in the presence of a base such as potassium carbonate to form 2-(4-bromo-phenoxy)-ethanol.
Further Etherification: The 2-(4-bromo-phenoxy)-ethanol is then reacted with 2-chloroethyl carbamate in the presence of a base to form {2-[2-(4-Bromo-phenoxy)-ethoxy]-ethyl}-carbamic acid.
Esterification: Finally, the carbamic acid is esterified with benzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the ester or carbamate groups, using agents such as lithium aluminum hydride.
Substitution: The bromine atom on the phenoxy group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitutions.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
Chemistry
In chemistry, {2-[2-(4-Bromo-phenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester is used as an intermediate in the synthesis of more complex molecules. Its brominated phenoxy group makes it a versatile building block for further functionalization.
Biology
In biological research, this compound can be used to study the effects of brominated phenoxy compounds on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential pharmacological activities. The presence of the carbamic acid benzyl ester moiety suggests possible applications in the development of prodrugs or enzyme inhibitors.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as a precursor for materials with specific properties.
作用機序
The mechanism of action of {2-[2-(4-Bromo-phenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester would depend on its specific application. In a biological context, it might interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The brominated phenoxy group could engage in halogen bonding or other interactions with molecular targets, while the carbamic acid benzyl ester moiety might undergo hydrolysis to release active species.
類似化合物との比較
Similar Compounds
{2-[2-(4-Chloro-phenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester: Similar structure but with a chlorine atom instead of bromine.
{2-[2-(4-Methyl-phenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester: Contains a methyl group instead of a bromine atom.
{2-[2-(4-Nitro-phenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester: Features a nitro group, which significantly alters its reactivity and applications.
Uniqueness
The presence of the bromine atom in {2-[2-(4-Bromo-phenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester imparts unique reactivity, particularly in substitution reactions. Bromine is a good leaving group, making this compound more reactive in nucleophilic substitution reactions compared to its chloro or methyl analogs. Additionally, the bromine atom can participate in halogen bonding, which can influence the compound’s interactions with biological targets or materials.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
特性
IUPAC Name |
benzyl N-[2-[2-(4-bromophenoxy)ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO4/c19-16-6-8-17(9-7-16)23-13-12-22-11-10-20-18(21)24-14-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNZFGQOROSHRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-{4-Aminobicyclo[2.2.2]octan-1-yl}propanoic acid](/img/structure/B8158550.png)
![4-(Cyclopropanecarbonyl-amino)-bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8158565.png)
![{2-[2-(4-Bromo-3-fluorophenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester](/img/structure/B8158582.png)



